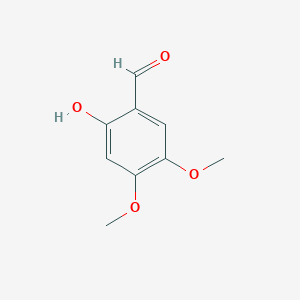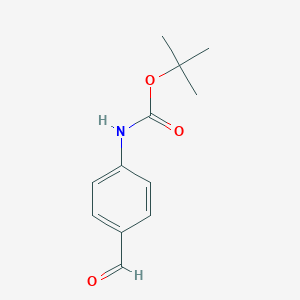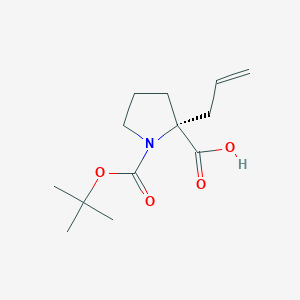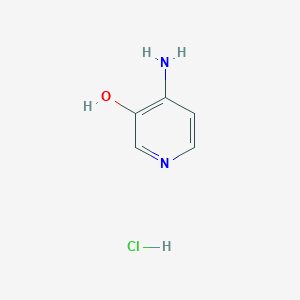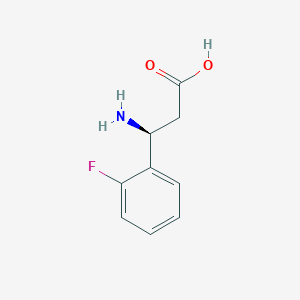
(S)-Ácido 3-amino-3-(2-fluorofenil)propanoico
Descripción general
Descripción
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds.
Mecanismo De Acción
Target of Action
It is a derivative of phenylalanine , an essential amino acid, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.
Mode of Action
As a phenylalanine derivative , it may interact with the body’s metabolic processes involving phenylalanine. Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin.
Biochemical Pathways
The compound, being a phenylalanine derivative , might be involved in the phenylalanine metabolic pathway. Phenylalanine is hydroxylated to form tyrosine, which is further converted into L-DOPA and then to dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for various functions in the body, including mood regulation and response to stress.
Result of Action
As a derivative of phenylalanine , it might influence the synthesis of neurotransmitters and other bioactive molecules, potentially affecting mood, cognition, and other physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-3-Amino-3-(2-fluorophenyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 3-nitro-3-(2-fluorophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(2-fluorophenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
3-Amino-3-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Amino-3-(4-fluorophenyl)propanoic acid: Fluorine atom is positioned differently on the phenyl ring, leading to variations in reactivity and biological activity.
3-Amino-3-(2-chlorophenyl)propanoic acid: Chlorine atom instead of fluorine, which affects the compound’s electronic properties and interactions.
Uniqueness: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. This structural feature can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3S)-3-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
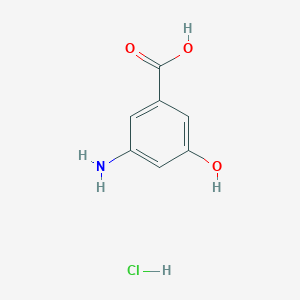
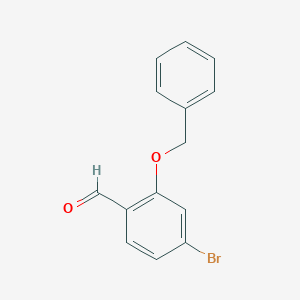
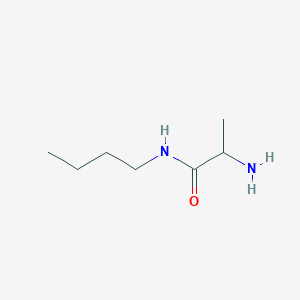
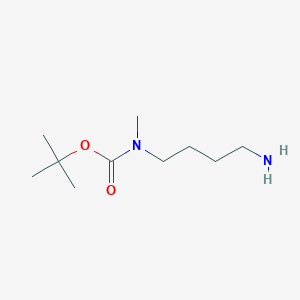
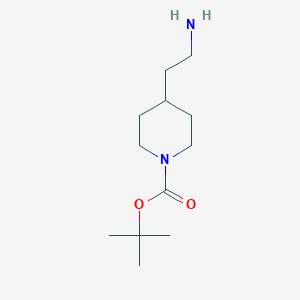
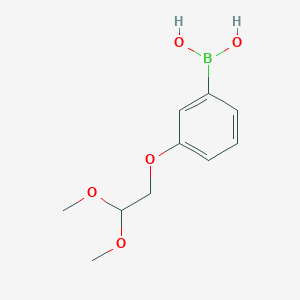
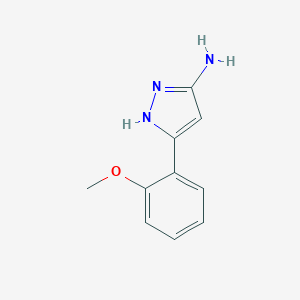
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)
